molecular formula C21H16Cl2FN3 B2812485 2-(3,4-Dichlorophenyl)-6-[(3-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 477850-29-6

2-(3,4-Dichlorophenyl)-6-[(3-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2812485
CAS No.: 477850-29-6
M. Wt: 400.28
InChI Key: OOFYALGHWIZFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 477850-29-6) is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • Position 2: A 3,4-dichlorophenyl group, contributing strong electron-withdrawing effects.
  • Position 6: A 3-fluorophenylmethyl substituent, introducing fluorine’s unique electronegativity and lipophilicity.
  • Positions 5 and 7: Methyl groups, enhancing steric stability and modulating solubility .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-6-[(3-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2FN3/c1-12-17(9-14-4-3-5-16(24)8-14)13(2)27-21(25-12)11-20(26-27)15-6-7-18(22)19(23)10-15/h3-8,10-11H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFYALGHWIZFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC(=NN12)C3=CC(=C(C=C3)Cl)Cl)C)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight XLogP3 Key Features References
Target Compound 2: 3,4-Cl₂Ph; 6: 3-F-C₆H₄CH₂; 5,7: CH₃ C₂₁H₁₅Cl₂FN₃* ~436.3* ~6.8* Fluorine enhances metabolic stability
6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine 2: 3,4-Cl₂Ph; 6: 2,6-Cl₂-C₆H₃CH₂; 5,7: CH₃ C₂₁H₁₅Cl₄N₃ 451.2 7.2 Higher Cl content increases lipophilicity
5,7-Dimethyl-N-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide 3: CONHCH₂Py; 6: 4-CF₃O-C₆H₄ C₂₄H₂₁F₃N₆O₂ 506.5 N/A Trifluoromethoxy group improves bioactivity
2-Amino-5-(3-fluorophenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one 5: 3-F-C₆H₄; 3: Diazenyl; 5,6: Dihydro C₁₈H₁₅FN₆O₂ 366.35 N/A Reduced aromaticity alters conformation

*Estimated based on structural similarity.

Key Observations:
  • Lipophilicity : The target compound’s XLogP3 (~6.8) is lower than its dichlorobenzyl analog (7.2) due to fluorine’s smaller van der Waals volume compared to chlorine .
  • Metabolic Stability : Fluorine in the 3-fluorophenylmethyl group may reduce oxidative metabolism compared to chlorine-rich analogs, enhancing bioavailability .
  • Synthetic Accessibility : Suzuki-Miyaura cross-coupling () is a common route for introducing aryl groups. The target compound’s 3-fluorophenylboronic acid precursor may offer higher reactivity than bulkier dichlorophenyl analogs, improving yields .

Structural Flexibility and Conformational Effects

  • Aromatic vs. Dihydro Derivatives : The target’s fully aromatic core (vs. dihydro analogs in ) likely enhances planar rigidity, improving target binding but reducing solubility .
  • Heterocyclic Modifications : Substitution with thiazole () or pyridine () alters electronic profiles. The target’s 3-fluorophenylmethyl group balances steric bulk and electronic effects for optimized interactions.

Q & A

Q. What synthetic methodologies are commonly employed for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be optimized for this compound?

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves cyclization reactions using POCl₃ as a key reagent. For example, intermediates like diethyl 2-arylmalonates react with 3-amino-1,2,4-triazoles under reflux conditions to form the pyrazolo-pyrimidine core, with yields ranging from 40–43% . Optimization strategies include adjusting reaction time, solvent choice (e.g., ethanol, methanol), and stoichiometric ratios of reagents. Multi-step protocols may also incorporate chlorinated phenols or fluorinated aryl groups to introduce specific substituents .

Q. How can structural characterization be performed to confirm the identity of this compound?

Nuclear magnetic resonance (¹H and ¹³C NMR) is critical for verifying substituent positions and aromatic proton environments. For instance, ¹H NMR peaks in the δ 7.0–8.5 ppm range confirm aryl group attachments . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formulas. Single-crystal X-ray diffraction (e.g., as in ) resolves bond angles and torsional strains, with data-to-parameter ratios ≥15.5 ensuring accuracy .

Q. What computational tools are suitable for predicting physicochemical properties or docking studies?

Density functional theory (DFT) calculations can model electronic properties and stability, while molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets like microtubules or kinase domains. In silico studies on similar compounds highlight the importance of fluorophenyl and dichlorophenyl groups in hydrophobic interactions .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethyl groups) influence biological activity in pyrazolo[1,5-a]pyrimidines?

Substituent position and electronegativity significantly impact activity. For example, 3,4-difluorophenyl groups enhance microtubule-targeting activity compared to trifluoromethyl analogs, likely due to improved hydrophobic stacking in protein pockets . Antitumor activity against HEPG2-1 cells (IC₅₀ = 2.70–4.90 µM) correlates with electron-withdrawing groups like chlorophenyl, which increase membrane permeability .

Q. What experimental strategies can resolve contradictions in structure-activity relationship (SAR) data across studies?

Discrepancies in SAR often arise from assay variability (e.g., cell line specificity) or synthetic impurities. To address this:

  • Use orthogonal analytical methods (e.g., HPLC purity >95%, HRMS) to confirm compound integrity .
  • Perform dose-response curves across multiple cell lines (e.g., HEPG2-1 vs. MCF-7) to assess selectivity .
  • Compare computational docking results with mutagenesis studies to validate binding hypotheses .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be evaluated for this compound?

In vitro microsomal assays (human/rat liver microsomes) quantify metabolic half-life (t₁/₂). For example, morpholinoethyl or dimethoxyphenyl substituents in related compounds reduce CYP450-mediated oxidation, enhancing stability . Pharmacokinetic modeling (e.g., using Phoenix WinNonlin) can extrapolate in vivo parameters from in vitro data .

Q. What mechanisms underlie the antitumor activity of pyrazolo[1,5-a]pyrimidines, and how can they be validated?

Proposed mechanisms include tubulin polymerization inhibition (IC₅₀ <1 µM in microtubule-targeting analogs) and kinase inhibition (e.g., PI3Kβ selectivity via morpholine substituents) . Validation strategies:

  • Western blotting to detect downstream effectors (e.g., phosphorylated Akt for PI3K inhibitors) .
  • Cell cycle analysis (flow cytometry) to confirm G2/M arrest in tubulin-targeting derivatives .

Methodological Considerations

Q. How can synthetic yields be improved for low-yielding steps (e.g., cyclization reactions)?

  • Use microwave-assisted synthesis to reduce reaction time and improve efficiency.
  • Optimize POCl₃ stoichiometry (typically 3–5 equivalents) and reaction temperature (80–100°C) .
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) to remove byproducts .

Q. What in vitro assays are most relevant for evaluating neuroprotective or anticancer potential?

  • MTT assay : Measures cytotoxicity in cancer cell lines (e.g., HEPG2-1, MCF-7) .
  • Tau aggregation assays : For neurodegenerative applications, using thioflavin-T fluorescence .
  • Kinase inhibition profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.